molecular formula C16H10N4O4S B14600910 Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- CAS No. 61201-18-1

Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)-

Cat. No.: B14600910
CAS No.: 61201-18-1
M. Wt: 354.3 g/mol
InChI Key: JOCNNDFRUXDTMP-UHFFFAOYSA-N
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Description

Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is an organic compound with the molecular formula C12H8N4O4 It is a diazene derivative, characterized by the presence of both a dinitrophenyl and a phenyl-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 5-phenyl-2-thiophenecarboxaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and sulfoxide derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Nitro and sulfoxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and thienyl derivatives.

Scientific Research Applications

Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the thienyl group.

    4-Nitroazobenzene: Contains a nitro group but does not have the thienyl substitution.

    Phenylhydrazine: Lacks the nitro and thienyl groups but shares the hydrazine moiety.

Uniqueness

Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is unique due to the presence of both dinitrophenyl and phenyl-thienyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

61201-18-1

Molecular Formula

C16H10N4O4S

Molecular Weight

354.3 g/mol

IUPAC Name

(2,4-dinitrophenyl)-(5-phenylthiophen-2-yl)diazene

InChI

InChI=1S/C16H10N4O4S/c21-19(22)12-6-7-13(14(10-12)20(23)24)17-18-16-9-8-15(25-16)11-4-2-1-3-5-11/h1-10H

InChI Key

JOCNNDFRUXDTMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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